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molecular formula C19H14 B289724 1-phenyl-9H-fluorene

1-phenyl-9H-fluorene

Cat. No. B289724
M. Wt: 242.3 g/mol
InChI Key: PUFWGUZSDHANBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09416229B2

Procedure details

1,2,4-trimellitic anhydride acid chloride (120 mmole) was dissolved in 60 mL of anhydrous THF. Fluorene-9-bisphenol (60 mmole) and pyridine (14.5 mL) were dissolved in another 100 mL of anhydrous THF, and then slowly and dropwise added into the 1,2,4-trimellitic anhydride acid chloride solution under nitrogen, and then completely reacted at 40° C. for 12 hours. The reaction result was filtered to remove the salt thereof, and the solvent of the filtrate was removed by a rotary evaporator to obtain a solid. The solid was washed with n-hexane and re-crystallized from acetic anhydride two times to obtain a white solid (yield=75%). The 1H NMR spectrum of the white solid is listed below: 1H NMR (CDCl3, 400 MHz, ppm): 8.77 (s, 2H), 8.69 (d, 2H), 8.14 (d, 2H), 7.82 (d, 2H), 7.43 (m, 4H). The above-mentioned reaction is represented as:
[Compound]
Name
1,2,4-trimellitic anhydride acid chloride
Quantity
120 mmol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
60 mmol
Type
reactant
Reaction Step Two
Quantity
14.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
1,2,4-trimellitic anhydride acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
75%

Identifiers

REACTION_CXSMILES
C1C=C2C3[C:12]([C:13]([C:21]4[CH:26]=[CH:25][C:24](O)=[CH:23][CH:22]=4)(C4C=CC(O)=CC=4)C2=CC=1)=[CH:11][CH:10]=[CH:9][CH:8]=3.N1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1.[CH2:34]1COC[CH2:35]1>>[C:21]1([C:13]2[C:12]3[CH2:35][C:34]4[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=4)[C:11]=3[CH:10]=[CH:9][CH:8]=2)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1

Inputs

Step One
Name
1,2,4-trimellitic anhydride acid chloride
Quantity
120 mmol
Type
reactant
Smiles
Name
Quantity
60 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
60 mmol
Type
reactant
Smiles
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O
Name
Quantity
14.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
1,2,4-trimellitic anhydride acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
completely reacted at 40° C. for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The reaction result
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
to remove the salt
CUSTOM
Type
CUSTOM
Details
the solvent of the filtrate was removed by a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to obtain a solid
WASH
Type
WASH
Details
The solid was washed with n-hexane
CUSTOM
Type
CUSTOM
Details
re-crystallized from acetic anhydride two times

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=CC=2C3=CC=CC=C3CC12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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